4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
CAS No.:
Cat. No.: VC18729650
Molecular Formula: C18H18O3
Molecular Weight: 282.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18O3 |
|---|---|
| Molecular Weight | 282.3 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol |
| Standard InChI | InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2 |
| Standard InChI Key | XIESSJVMWNJCGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 282.3 g/mol | PubChem |
| SMILES | C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | PubChem |
| InChIKey | XIESSJVMWNJCGZ-ZCZZTKKGSA-N | PubChem |
Structural Features
The molecule comprises a cyclopenta[c]chromene core substituted with hydroxyl groups at positions 4 and 8. X-ray crystallography studies (PDB: 2I0J) resolved its binding mode within the ERβ ligand-binding domain (LBD) at 2.9 Å resolution . The 4-hydroxyphenyl moiety occupies the hydrophobic pocket of the LBD, while the 8-hydroxy group forms hydrogen bonds with Glu305 and Arg346 residues, stabilizing the receptor’s active conformation .
Pharmacological Profile
Estrogen Receptor Beta Selectivity
Erteberel exhibits >100-fold selectivity for ERβ over ERα, attributed to steric complementarity with ERβ’s smaller ligand-binding cavity . Unlike non-selective agonists (e.g., estradiol), its tricyclic scaffold avoids clashes with ERα’s Met421 residue, enabling subtype-specific activation . This selectivity underpins its therapeutic potential in ERβ-positive cancers and inflammatory diseases.
Antineoplastic Mechanisms
In preclinical models, Erteberel induces apoptosis in breast and prostate cancer cells via ERβ-mediated upregulation of pro-apoptotic genes (e.g., Bax, Caspase-3) and suppression of NF-κB signaling . Comparative studies show it inhibits tumor growth in ERβ+ xenografts by 60–70% at 10 mg/kg doses without uterotrophic effects .
Table 2: Pharmacological Activities
Therapeutic Applications and Clinical Relevance
Oncology
ERβ’s tumor-suppressive role in hormone-dependent cancers positions Erteberel as a candidate for breast and prostate cancer therapy. Phase I trials (NCT02303067) demonstrated tolerability up to 50 mg/day, with partial responses observed in ERβ+/ERα− metastatic breast cancer .
Neuroprotection
Preclinical evidence suggests ERβ activation mitigates neuroinflammation in Alzheimer’s models. Erteberel reduced amyloid-β plaques by 40% in transgenic mice via IL-10 upregulation .
Recent Advances and Future Directions
Structural Optimization
Derivatization efforts focus on enhancing blood-brain barrier penetration. Fluorination at position 2 (e.g., LY3201, CID 11197931) improved CNS bioavailability but reduced ERβ selectivity .
Combination Therapies
Synergy with PD-1 inhibitors is under investigation in ERβ+/PD-L1+ triple-negative breast cancer, with preliminary data showing 80% tumor regression in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume